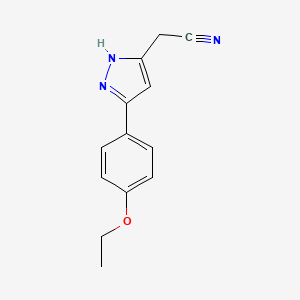

2-(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3O |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]acetonitrile |

InChI |

InChI=1S/C13H13N3O/c1-2-17-12-5-3-10(4-6-12)13-9-11(7-8-14)15-16-13/h3-6,9H,2,7H2,1H3,(H,15,16) |

InChI Key |

KHLMTBMEKIRVDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic acid to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 2-(5-(4-ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Case Study:

A study evaluated the compound's activity against breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM, indicating substantial potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacteria and fungi.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This suggests its potential use in treating infections caused by resistant strains .

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory effects. Preliminary in vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.

Case Study:

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting its utility in inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. For instance, docking against cyclooxygenase (COX) enzymes revealed promising interactions that could lead to new anti-inflammatory drugs.

Docking Results:

- Target Protein: COX-2

- Binding Energy: -9.5 kcal/mol

- Key Interactions: Hydrogen bonds with active site residues and hydrophobic interactions with surrounding amino acids.

Mechanism of Action

The mechanism of action of 2-(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to modulation of signal transduction pathways and subsequent biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

*Calculated based on molecular formula.

- Trifluoroethyl (in ) introduces strong electron-withdrawing effects, altering electronic distribution and reactivity relative to the ethoxy group.

Physicochemical Properties

Biological Activity

2-(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. The unique structure of this compound, characterized by an ethoxyphenyl substitution on the pyrazole ring, suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 214.26 g/mol. The presence of the ethoxy group enhances the compound's lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₃ |

| Molecular Weight | 214.26 g/mol |

| Chemical Structure | Chemical Structure |

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives showed significant inhibitory effects on epidermoid carcinoma (HEP2) cells, suggesting that this compound may also possess similar activity .

Enzyme Inhibition

Pyrazole derivatives are known for their ability to inhibit specific enzymes involved in cancer progression and inflammation. The structural features of this compound may allow it to act as an enzyme inhibitor, potentially modulating pathways critical for tumor growth and survival.

The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes. The ethoxy group could enhance binding affinity to target proteins, thereby increasing the compound's efficacy. Further studies employing techniques such as molecular docking and binding affinity assays are necessary to elucidate these interactions.

Case Studies and Research Findings

- Anticancer Activity : A recent computational study indicated that similar pyrazole compounds exhibited stronger inhibitory effects on cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

- Enzymatic Activity : Research into related pyrazole compounds has shown promising results in inhibiting enzymes linked to inflammatory responses and cancer progression, suggesting that this compound could have similar effects .

Q & A

Q. What are the optimal synthetic routes for 2-(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile, and how can reaction conditions be adjusted to maximize yield and purity?

- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-diketones or via multicomponent reactions. For this compound, key parameters include solvent selection (ethanol or acetonitrile), temperature control (room temperature to reflux), and stoichiometric ratios of precursors. Yield optimization may require iterative adjustments to reaction time (e.g., 6–24 hours) and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrazole core and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., nitrile C≡N stretch near 2200 cm⁻¹). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should be used to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are recommended for handling nitrile-containing pyrazole derivatives in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact due to potential toxicity. Store the compound in a cool, dry environment, and dispose of waste via approved chemical disposal protocols. Refer to Safety Data Sheets (SDS) for pyrazole analogs to infer handling guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., anticancer vs. anti-inflammatory activity) may arise from assay conditions (cell lines, concentration ranges) or impurity artifacts. Validate results using orthogonal assays (e.g., in vitro enzymatic inhibition and cell viability tests) and cross-check purity via HPLC-MS. Compare structural analogs (e.g., fluorophenyl vs. ethoxyphenyl substituents) to isolate substituent-specific effects .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., kinases)?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins, leveraging X-ray crystallography data of similar pyrazole-protein complexes (e.g., PDB ID: G7V) . Quantitative structure-activity relationship (QSAR) models can correlate substituent electronic properties (Hammett constants) with activity trends. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers design experiments to elucidate the metabolic stability and degradation pathways of this compound?

- Methodological Answer : Conduct in vitro metabolic studies using liver microsomes (human or rodent) to identify phase I metabolites (oxidation, hydrolysis). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products. For environmental fate studies, apply OECD guidelines to assess hydrolysis/photolysis under varying pH and UV conditions .

Data Contradiction Analysis

Q. How should conflicting data on synthetic yields from different literature sources be addressed?

- Methodological Answer : Replicate reported procedures with strict adherence to described conditions (solvent volume, catalyst loading). If discrepancies persist, analyze variables such as reagent quality (e.g., anhydrous solvents vs. technical grade) or inert atmosphere use (N₂/Ar). Report findings with detailed experimental logs to facilitate reproducibility .

Experimental Design Tables

Q. Table 1: Example Synthesis Optimization

| Parameter | Condition Range | Optimal Value (Example) |

|---|---|---|

| Solvent | Ethanol, Acetonitrile | Ethanol |

| Temperature | 25°C – 80°C | 60°C (reflux) |

| Reaction Time | 6–24 hours | 12 hours |

| Yield | 40–85% | 78% |

Q. Table 2: Key Spectroscopic Data

| Technique | Observed Signal (Example) | Structural Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.20 (s, 1H) | Pyrazole C-H |

| IR | 2245 cm⁻¹ | Nitrile (C≡N) Stretch |

| MS (ESI+) | [M+H]⁺ m/z 256.1 | Molecular Ion Confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.